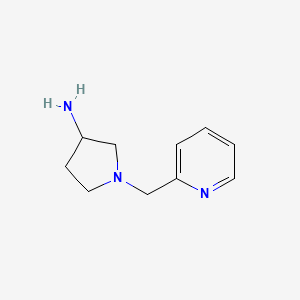

1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2 |

InChI Key |

YIALOSPTKOFOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=N2 |

Origin of Product |

United States |

Structural Significance Within Pyridine Pyrrolidine Hybrid Scaffolds

The structural architecture of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a primary determinant of its chemical reactivity and biological potential. This hybrid scaffold is composed of two key heterocyclic rings: a pyridine (B92270) ring and a pyrrolidine (B122466) ring, connected by a methylene (B1212753) (-CH2-) linker.

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This part of the molecule is electron-deficient and can participate in various interactions, including hydrogen bonding and π-stacking with biological targets. semanticscholar.org The nitrogen atom in the pyridine ring also imparts basicity to the compound. Pyridine and its derivatives are ubiquitous in medicinal chemistry and are found in numerous FDA-approved drugs, where they contribute to desired pharmacological, physicochemical, and pharmacokinetic properties. nih.gov

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. wikipedia.org This non-planar, sp3-hybridized ring provides three-dimensional complexity to the molecule, which is a desirable trait in modern drug design for enhancing target selectivity and improving physicochemical properties. nih.gov The pyrrolidine nucleus is a common feature in many natural alkaloids and approved drugs, valued for its ability to introduce stereochemistry and conformational rigidity. nih.govmdpi.com The primary amine group (-NH2) on the pyrrolidine ring is a crucial functional group, serving as a key point for further chemical modification and as a potential hydrogen bond donor or acceptor in interactions with biological macromolecules.

The combination of these two distinct heterocyclic systems into a single scaffold creates a molecule with multifaceted chemical properties. The interplay between the aromatic, electron-deficient pyridine ring and the saturated, three-dimensional pyrrolidine ring allows for the fine-tuning of properties such as solubility, basicity, and binding affinity to various biological targets.

Research Trajectory and Potential Academic Relevance of the Compound

Direct Synthetic Routes to this compound

Direct synthesis of the target compound is most commonly achieved by forming the crucial bond between the pyridine and pyrrolidine rings. Reductive amination stands out as a highly effective and widely used method for this transformation.

Reductive Amination Protocols for Pyrrolidine-Pyridine Linkage

Reductive amination is a cornerstone in the synthesis of this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the title compound, this typically involves the condensation of pyridine-2-carbaldehyde with pyrrolidin-3-amine.

The process is favored for its operational simplicity and the availability of a wide range of reducing agents. researchgate.net A variety of reagents can be employed for the reduction step, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective choice. It is effective at reducing the iminium ion intermediate without significantly affecting the starting aldehyde. Other reducing agents used in reductive amination include sodium cyanoborohydride and catalytic hydrogenation. researchgate.net The reaction is generally performed in a suitable solvent, such as methanol, under neutral conditions at room temperature. researchgate.netresearchgate.net

Table 1: Key Components in Reductive Amination

| Role | Compound |

|---|---|

| Pyridine Precursor | Pyridine-2-carbaldehyde |

| Pyrrolidine Precursor | Pyrrolidin-3-amine |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) |

This direct approach provides an efficient pathway to the target molecule, contingent on the availability of the requisite pyrrolidine and pyridine starting materials.

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)- and (S)-isomers)

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant interest. The most straightforward approach to achieving high enantiomeric purity is to employ a chiral starting material from the outset. nih.govmdpi.com

The synthesis of (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is effectively accomplished by utilizing (R)-pyrrolidin-3-amine in the reductive amination protocol with pyridine-2-carbaldehyde. Similarly, the (S)-enantiomer can be synthesized using (S)-pyrrolidin-3-amine as the starting material. evitachem.com This strategy, known as a chiral pool synthesis, leverages the pre-existing stereocenter of the starting material to dictate the stereochemistry of the final product. Proline and its derivatives are common starting points for creating such chiral pyrrolidine precursors. mdpi.comresearchgate.net

This method is highly efficient as the stereocenter is carried through the reaction sequence, avoiding the need for chiral resolution of a racemic mixture in later stages. The purity of the final enantiomer is directly dependent on the enantiomeric purity of the initial chiral amine.

Multi-Component Reaction Approaches for Pyrrolidine Derivative Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step by combining three or more starting materials. These reactions are highly convergent and atom-economical, making them attractive for generating libraries of related compounds.

Ugi-Type Reactions Incorporating Pyridine and Pyrrolidine Precursors

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govnih.gov This reaction can be adapted to synthesize derivatives of this compound by carefully selecting the components.

For instance, a pyridine-containing aldehyde (like pyridine-2-carbaldehyde), an amine derived from a pyrrolidine scaffold, a suitable carboxylic acid, and an isocyanide could be combined. Alternatively, a pyrrolidine-based aldehyde or amine could be used in conjunction with a pyridine-containing carboxylic acid or amine. The flexibility of the Ugi reaction allows for the incorporation of pyridine and pyrrolidine moieties at different positions within the final product scaffold, providing a rapid route to a diverse range of derivatives. beilstein-journals.org Subsequent chemical transformations, such as cyclization of the Ugi product, can lead to the formation of heterocyclic structures, including pyrrolidine rings. nih.gov

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Formation

The 1,3-dipolar cycloaddition is a powerful and stereospecific method for constructing five-membered heterocyclic rings, including the pyrrolidine core. wikipedia.org A common approach involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). wikipedia.orgrsc.org

This strategy is used to build the pyrrolidine ring itself, which can then be functionalized. nih.gov Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde. By incorporating a pyridine moiety into either the aldehyde or the amino acid component, it is possible to synthesize pyrrolidines that are pre-functionalized with the required pyridine group. For example, studies have shown that nitropyridines can act as the 2π-partner in these cycloadditions, leading to the formation of pyrrolidine rings fused or directly attached to a pyridine ring. nih.govproquest.com The reaction offers excellent control over stereochemistry, allowing for the synthesis of complex, multi-substituted pyrrolidines. rsc.org

Table 2: Components for 1,3-Dipolar Cycloaddition

| Component | Function | Example Precursors |

|---|---|---|

| Azomethine Ylide | 1,3-Dipole | Generated from an amino acid (e.g., sarcosine) and an aldehyde (e.g., pyridine-2-carbaldehyde) |

Intramolecular Cyclization and Ring-Closing Methodologies

Intramolecular cyclization reactions provide another important avenue for the synthesis of the pyrrolidine ring. These methods involve the formation of the cyclic structure from a linear precursor that already contains the necessary atoms. A variety of strategies exist, including radical cyclizations, transition-metal-catalyzed C-H aminations, and ring-closing metathesis. organic-chemistry.org

A notable modern approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent. This reaction transforms the six-membered pyridine ring into a five-membered pyrrolidine derivative, offering a novel entry into this class of compounds from readily available starting materials. nih.gov Another powerful technique is the iridium-catalyzed reductive generation of an azomethine ylide from an amide precursor, followed by an intramolecular [3+2] dipolar cycloaddition. nih.gov This allows for the construction of complex, polycyclic pyrrolidine structures with high diastereoselectivity. These ring-closing strategies are particularly useful for creating substituted pyrrolidines that might be difficult to access through intermolecular routes.

Aza-Michael Additions for Pyrrolidine Annulation

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands out as a powerful method for constructing the five-membered nitrogen heterocycle. researchgate.netrsc.org This reaction is a cornerstone in organic synthesis for creating new C-N bonds. researchgate.net

Intramolecular aza-Michael additions are particularly effective for ring formation (annulation). rsc.org The general strategy involves a precursor molecule that contains both an amine nucleophile and a Michael acceptor (an electron-deficient alkene or alkyne). Upon reaction, the amine attacks the activated double or triple bond, leading to the cyclization and formation of the pyrrolidine ring. researchgate.netrsc.org

The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines. researchgate.netenamine.net For instance, tandem reactions can be designed where a Meyer-Schuster rearrangement of a propargylic alcohol generates an α,β-unsaturated ketone in situ. This intermediate can then undergo an intramolecular aza-Michael addition to yield various pyrrolidine derivatives. researchgate.net Such cascade reactions, which combine multiple steps in one pot, are efficient and align with the principles of green chemistry. frontiersin.org The reaction conditions are often mild, and the process can be catalyzed by various means, including acids, bases, or organocatalysts, to achieve high yields and stereoselectivity. researchgate.netbuchler-gmbh.com

| Reaction Type | Key Features | Typical Substrates | Product |

| Intramolecular aza-Michael Addition | Ring-forming (annulation) reaction. rsc.org | Amines with an tethered α,β-unsaturated carbonyl group. researchgate.net | Substituted Pyrrolidines. researchgate.net |

| Cascade aza-Michael/Cyclization | Multi-step, one-pot synthesis. frontiersin.org | Primary amines and unsaturated dicarboxylic acids (e.g., itaconic acid). frontiersin.org | N-substituted pyrrolidones. frontiersin.org |

| Asymmetric Cascade aza-Michael/Michael | Creates chiral centers. buchler-gmbh.com | Nitroalkenes and δ‐amino-α,β-unsaturated ketones. buchler-gmbh.com | Chiral trisubstituted pyrrolidines. buchler-gmbh.com |

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is assembled, further diversification can be achieved through functional group interconversions and derivatization of either the pyrrolidine or the pyridine moiety.

Modification of the Pyrrolidine Ring

The pyrrolidine ring offers several positions for chemical modification. For example, a photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govresearchgate.net These products are versatile synthons containing multiple reactive sites—an enamine, a cyclopropane, and a silyl (B83357) group—that can be further functionalized to create a variety of substituted pyrrolidines. nih.govresearchgate.net

Another strategy involves the direct functionalization of the pyrrolidine ring. Subjecting pyrrolidines to a mixture of hydrochloric acid, acetic acid, and acetic anhydride (B1165640) in an electrochemical cell can lead to a stereoselective conversion to an α-acetoxy-β-chloro derivative. The α-position can then be readily substituted with a range of nucleophiles, including alkyl, aryl, and azido (B1232118) groups. organic-chemistry.org These methods provide access to a library of unique pyrrolidine-based building blocks for drug discovery. enamine.net

| Modification Strategy | Reagents/Conditions | Intermediate/Product | Potential for Further Derivatization |

| Pyridine Ring Contraction | Pyridine, Silylborane, Photo-irradiation. osaka-u.ac.jpnih.gov | 2-azabicyclo[3.1.0]hex-3-ene derivative. osaka-u.ac.jpnih.gov | Enamine, cyclopropane, and silyl moieties available for functionalization. nih.gov |

| Electrochemical α-functionalization | HCl, Acetic Acid, Acetic Anhydride, Constant Current. organic-chemistry.org | α-acetoxy-β-chloro-pyrrolidine. organic-chemistry.org | Substitution at the α-position with various nucleophiles. organic-chemistry.org |

Elaboration of the Pyridine Moiety (e.g., Bromination, Cyanoation)

The pyridine ring is a common scaffold in medicinal chemistry and can be functionalized to modulate the biological activity of the parent compound. nih.gov Standard electrophilic aromatic substitution reactions can be applied, although the electron-deficient nature of the pyridine ring often requires specific conditions.

Bromination: The introduction of a bromine atom onto the pyridine ring can serve as a handle for further cross-coupling reactions. For instance, 3-bromoimidazopyridines can be synthesized from α-bromoketones and 2-aminopyridine (B139424) in a one-pot tandem cyclization/bromination reaction using tert-Butyl hydroperoxide (TBHP) as an oxidant. nih.govrsc.org While this example results in a fused ring system, direct bromination of the pyridine ring in this compound could be achieved using appropriate brominating agents, with the position of substitution directed by the existing side chain.

Cyanoation: The cyano group can be introduced through various methods, including nucleophilic substitution of a leaving group (like a halogen) or through transition-metal-catalyzed cyanation reactions. The resulting cyanopyridine derivatives can be valuable intermediates, as the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Chemodivergent Synthetic Pathways for Analogues

Chemodivergent synthesis allows for the creation of structurally distinct molecules from a common starting material simply by tuning the reaction conditions. This is a highly efficient strategy for generating molecular diversity.

A notable example involves the reaction of α-bromoketones with 2-aminopyridine. nih.govrsc.orgpolyu.edu.hkresearchgate.net By carefully selecting the catalyst and solvent, this reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.orgpolyu.edu.hkresearchgate.net

Pathway to Amides: When the reaction is conducted in toluene (B28343) with iodine (I2) and tert-Butyl hydroperoxide (TBHP), it proceeds via a C-C bond cleavage to form N-(pyridin-2-yl)amides. rsc.orgresearchgate.net

Pathway to Imidazopyridines: In contrast, using only TBHP as an oxidant in ethyl acetate (B1210297) leads to a tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.net

This approach highlights how a single set of starting materials can be a gateway to different molecular scaffolds, enabling the efficient exploration of chemical space around the core this compound structure.

| Starting Materials | Conditions | Product Class | Key Transformation |

| α-Bromoketones + 2-Aminopyridine | I2, TBHP, Toluene. rsc.orgresearchgate.net | N-(Pyridin-2-yl)amides. rsc.orgresearchgate.net | Oxidative C-C bond cleavage. rsc.org |

| α-Bromoketones + 2-Aminopyridine | TBHP, Ethyl Acetate. rsc.orgresearchgate.net | 3-Bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.net | Tandem cyclization/bromination. rsc.org |

Computational and Theoretical Chemistry Investigations of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Amine

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, might interact with a biological macromolecule, typically a protein or enzyme.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations can elucidate the binding mode of this compound within the active site of a target protein. These simulations can predict the specific amino acid residues with which the compound is likely to interact. For instance, studies on similar pyridine (B92270) and pyrrolidine-containing molecules have demonstrated the importance of hydrogen bonding, hydrophobic interactions, and electrostatic interactions in ligand binding. researchgate.neturan.ua For this compound, the pyridine nitrogen and the amine group on the pyrrolidine (B122466) ring are potential hydrogen bond donors and acceptors, while the aromatic pyridine ring and the aliphatic pyrrolidine ring can engage in hydrophobic and van der Waals interactions. The outcomes of such studies are often visualized as a 3D model of the ligand-protein complex, providing a detailed view of the binding orientation and key interactions.

Assessment of Binding Affinities and Energetics

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity of a ligand for its target. This is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. uran.ua These scoring functions take into account various energetic contributions, such as electrostatic and van der Waals interactions, to rank different ligands or different binding poses of the same ligand. While these scores are approximations, they are valuable for prioritizing compounds for experimental testing. For this compound, comparing its docking score against a known inhibitor of a specific target can provide an initial assessment of its potential potency.

Table 1: Illustrative Molecular Docking Data for this compound Against Hypothetical Targets This table is for illustrative purposes to show the type of data generated from molecular docking studies.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | ASP-145, LYS-72 | Hydrogen Bond, Electrostatic |

| GPCR B | -7.2 | PHE-250, TRP-100 | Hydrophobic, π-π Stacking |

| Protease C | -9.1 | GLY-120, SER-195 | Hydrogen Bond, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. nih.govrsc.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. actascientific.com A well-validated QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound.

Identification and Interpretation of Key Structural Descriptors

A significant advantage of QSAR modeling is its ability to identify the key structural features or physicochemical properties that are most influential for the biological activity of a compound series. rsc.org For instance, a QSAR model might reveal that a higher value for a particular descriptor, such as molecular weight or lipophilicity (logP), is positively correlated with activity, while another descriptor, like the number of hydrogen bond donors, is negatively correlated. This information provides valuable insights into the structure-activity relationship and can guide the rational design of more potent analogs of this compound by modifying its structure to optimize these key descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table illustrates the types of descriptors that could be important for the biological activity of compounds like this compound.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching of the molecule |

| Geometrical | Molecular Surface Area | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comutupub.fi By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational flexibility and dynamic behavior of a molecule like this compound, both in isolation and when interacting with a biological target.

MD simulations can reveal the different conformations that this compound can adopt in solution and their relative stabilities. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. Furthermore, when applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. By observing the trajectory of the ligand within the binding site over the course of the simulation, researchers can gain confidence in the predicted interactions and identify any dynamic changes that may occur upon binding. These simulations can also provide insights into the energetic contributions to binding by calculating the free energy of binding, which is often more accurate than the scoring functions used in molecular docking.

Ligand Flexibility and Dynamics in Solvation

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. The structure consists of a pyrrolidine ring, which is inherently non-planar, connected to a flexible pyridin-2-ylmethyl group. In solution, the pyrrolidine ring is not static but exhibits dynamic puckering motions. This flexibility allows the ring to adopt various conformations, with the envelope and twisted forms being the most common. The barrier to this ring inversion has been determined to be approximately 8–10 kJ/mol through variable-temperature NMR studies on analogous compounds.

| Parameter | Description | Typical Values/Observations for Analogous Systems |

| Pyrrolidine Ring Conformation | The geometry of the five-membered ring. | Adopts an envelope conformation to minimize steric strain. |

| Ring Inversion Barrier | The energy required for the pyrrolidine ring to flip between conformations. | ~8–10 kJ/mol, indicating significant flexibility at physiological temperatures. |

| Side Chain Torsion Angles | Rotational angles of the pyridin-2-ylmethyl group. | Wide range of accessible angles, influenced by solvent interactions. |

| Solvation Shell Dynamics | The behavior of solvent molecules (e.g., water) around the ligand. | Water molecules form transient hydrogen bonds with the ligand's heteroatoms, stabilizing conformations. nih.gov |

Protein-Ligand Complex Stability and Interaction Trajectories

To assess the potential of this compound as a therapeutic agent, it is essential to understand the stability of its complex with a target protein over time. Molecular dynamics simulations provide detailed trajectories of the protein-ligand complex, revealing the persistence of key interactions. unipd.it Enhanced sampling techniques, such as Thermal Titration Molecular Dynamics (TTMD), can be employed to qualitatively estimate the stability of such complexes by observing the conservation of the binding mode at progressively increasing temperatures. unipd.it

Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable, low RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms. High RMSF values in certain regions of the protein may suggest conformational changes induced by ligand binding.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein residues is monitored throughout the simulation. Stable hydrogen bonds are critical for high-affinity binding. For this compound, the primary amine, the tertiary amine in the pyrrolidine ring, and the pyridine nitrogen are all potential hydrogen bond donors or acceptors.

These analyses collectively provide a dynamic picture of the binding event, highlighting which interactions are most crucial for maintaining the stability of the complex and predicting the ligand's residence time in the binding site. unipd.it

| Simulation Parameter | Metric | Significance |

| Complex Stability | Root Mean Square Deviation (RMSD) | Low and stable RMSD indicates a stable binding pose. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. |

| Interaction Persistence | Hydrogen Bond Occupancy | High occupancy indicates strong and stable hydrogen bonds crucial for affinity. |

| Binding Mode Conservation | Interaction Fingerprints | Tracks the consistency of hydrophobic, ionic, and hydrogen bond interactions over time. unipd.it |

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of this compound. researchgate.net These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies.

DFT calculations on related pyrrolidine derivatives have shown that intramolecular hydrogen bonding can play a role in stabilizing the molecule's conformation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. The spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the nitrogen atoms, while the LUMO may be distributed across the aromatic system.

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. The MEP map identifies electron-rich regions (negative potential), such as around the pyridine nitrogen and the primary amine, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. Electron-deficient regions (positive potential) indicate sites for nucleophilic attack.

Supramolecular Interaction Analysis within Self-Assembled Systems

In condensed phases, such as in a crystal lattice or in concentrated solutions, molecules of this compound can interact with one another to form ordered, self-assembled systems. The nature of these supramolecular interactions is governed by non-covalent forces.

Hydrogen bonds are among the most critical interactions driving the self-assembly of this compound. The molecule possesses multiple sites capable of participating in hydrogen bonding:

Donor: The primary amine (-NH2) group.

Acceptors: The nitrogen atom of the pyridine ring, the tertiary amine in the pyrrolidine ring, and the primary amine itself.

These functionalities allow for the formation of extensive intermolecular hydrogen-bonding networks. For instance, the primary amine of one molecule can donate a hydrogen to the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional structures. Such interactions are commonly observed in the crystal structures of related pyridine and pyrrolidine-containing compounds. rsc.org The presence of multiple donor and acceptor sites raises the possibility of forming robust and intricate supramolecular architectures.

The pyridine ring of this compound is an aromatic π-system that can engage in π-stacking interactions with other pyridine rings. mdpi.com These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. nih.gov The geometry of these interactions can vary, with the most common arrangements being:

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (edge-to-face): Where the edge of one ring points towards the face of another.

Chemical Reactivity and Reaction Mechanism Studies of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Amine

Oxidation Pathways and Mechanisms of Amine and Pyridine (B92270) Nitrogen

The oxidation of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine can occur at several sites, primarily the three nitrogen atoms, each exhibiting distinct reactivity. The aliphatic primary and tertiary (pyrrolidine) amines are generally more susceptible to oxidation than the aromatic pyridine nitrogen. nih.gov

The oxidation of tertiary amines, such as the pyrrolidine (B122466) nitrogen in this compound, typically proceeds with reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids to yield the corresponding N-oxide (azane oxide). libretexts.org This transformation involves the direct transfer of an oxygen atom to the lone pair of electrons on the nitrogen.

The primary amine group is also a potential site for oxidation, though this can lead to a variety of products depending on the oxidant and reaction conditions. In contrast, the pyridine nitrogen is less reactive due to the delocalization of its lone pair within the aromatic system. However, selective oxidation of the pyridine ring to a pyridine N-oxide is a well-established transformation. This can be achieved using specific oxidizing agents. nih.gov

A significant challenge in oxidizing molecules containing both aliphatic amines and nitrogen-containing heterocycles is achieving site-selectivity. The aliphatic amines are typically more nucleophilic and thus more readily oxidized. nih.gov Methodologies have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive amines. These often involve an in situ protonation strategy, where an acid is used to protonate the more basic aliphatic amine, rendering it less nucleophilic and directing the oxidation to the desired heteroaromatic nitrogen. nih.gov

Electrochemical oxidation represents another pathway, often proceeding through different mechanisms. The oxidation of tertiary aliphatic amines can initiate with a single-electron transfer to form a radical cation, which can then undergo further reactions, such as deprotonation and subsequent electron transfer to form an iminium ion. mdpi.com This reactive intermediate can then be hydrolyzed.

The potential oxidation products of this compound are summarized in the table below.

| Reactive Site | Oxidizing Agent | Potential Product(s) | Mechanism Highlights |

| Pyrrolidine Nitrogen (Tertiary Amine) | H₂O₂, RCO₃H | Pyrrolidine N-oxide | Direct oxygen atom transfer to the nitrogen lone pair. libretexts.org |

| Pyridine Nitrogen | m-CPBA, Peracetic Acid | Pyridine N-oxide | Electrophilic attack by the oxidant on the pyridine nitrogen. Can be made selective by protonating aliphatic amines. nih.gov |

| Primary Amine Nitrogen | Various | Imines, Nitriles, Oximes | Multi-step processes, often involving initial formation of hydroxylamines. |

| α-Carbon to Pyrrolidine Nitrogen | P450 Enzymes, AO, MAOs | Iminium Ion | Biological or biomimetic oxidation leading to C-H activation and formation of a reactive iminium species. researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrrolidine and Pyridine Rings

The reactivity of this compound in substitution reactions is dichotomous, governed by the distinct electronic properties of the saturated pyrrolidine ring and the aromatic pyridine ring.

Pyridine Ring Substitution: The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character makes it resistant to electrophilic aromatic substitution (AES) but susceptible to nucleophilic aromatic substitution (SNA). nih.govglobalresearchonline.net

Electrophilic Aromatic Substitution (AES): Like nitrobenzene, pyridine is strongly deactivated towards electrophiles. youtube.com Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation require harsh conditions (e.g., high temperatures) and typically result in low yields. youtube.com When substitution does occur, it is directed to the C-3 and C-5 positions, which are less electron-deficient than the C-2, C-4, and C-6 positions. globalresearchonline.netyoutube.com The presence of the electron-donating alkyl substituent at the C-2 position may slightly activate the ring but is generally insufficient to overcome the strong deactivating effect of the nitrogen heteroatom.

Nucleophilic Aromatic Substitution (SNA): The pyridine ring is activated towards attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions, which bear a partial positive charge. globalresearchonline.net The well-known Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, exemplifies this reactivity. youtube.com In the case of this compound, the C-2 position is already substituted, making the C-4 and C-6 positions the most likely sites for nucleophilic attack. The reactivity can be further enhanced by converting the pyridine to a pyridinium (B92312) salt, which greatly increases the ring's electrophilicity. nih.gov

Pyrrolidine Ring Substitution: The pyrrolidine ring is a saturated heterocycle and thus does not undergo aromatic substitution reactions. Its reactivity is centered on the nucleophilicity of its nitrogen atoms and the functionalization of its C-H bonds.

Reactions at the Nitrogen Atoms: The primary amine at the C-3 position is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The pyrrolidine nitrogen is also nucleophilic and can be further alkylated or acylated. nih.gov

C-H Functionalization: Direct substitution on the carbon framework of the pyrrolidine ring is challenging and typically requires advanced synthetic methods. These can include transition-metal-catalyzed C-H activation or reactions proceeding through radical or azomethine ylide intermediates. nih.gov

| Ring System | Reaction Type | Reactivity and Regioselectivity |

| Pyridine | Electrophilic Substitution | Deactivated ring, requires harsh conditions. Substitution occurs at C-3 and C-5. globalresearchonline.netyoutube.com |

| Nucleophilic Substitution | Activated ring, especially at C-4 and C-6 (C-2 is substituted). Reactivity enhanced upon N-alkylation to form a pyridinium ion. nih.gov | |

| Pyrrolidine | Nucleophilic Attack (by N atoms) | The primary amine at C-3 is a primary site for alkylation, acylation, etc. |

| C-H Functionalization | Does not undergo standard substitution; requires specific catalytic methods for C-H activation. nih.govacs.org |

Cyclization and Rearrangement Reactions

The presence of multiple reactive sites, particularly the primary amine on the pyrrolidine ring, allows this compound to serve as a precursor in various cyclization reactions to form more complex heterocyclic systems. These transformations often involve the reaction of the amine group with a suitable bifunctional reagent.

For instance, the reaction of the primary amine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of new five- or six-membered heterocyclic rings fused to or substituted on the parent molecule. Similarly, reaction with α,β-unsaturated ketones could initiate a Michael addition followed by an intramolecular condensation to yield a new cyclic structure.

While specific studies on this compound are limited, analogous transformations are well-documented. For example, transaminase-triggered reactions can lead to the cyclization of halo-ketones into substituted pyrrolidines, demonstrating the propensity of amine precursors to form cyclic structures. researchgate.net The synthesis of various pyrrolidine-containing drugs often relies on the stereoselective cyclization of acyclic precursors. mdpi.com

A potential rearrangement could involve the formation of an azomethine ylide from the pyrrolidine ring, which could then undergo a [3+2] cycloaddition reaction. This type of reactivity provides a pathway to complex polycyclic amine structures. nih.gov

Catalytic Transformations Involving the Compound

The structure of this compound makes it an excellent candidate for applications in both transition-metal catalysis and organocatalysis. Its ability to act as a multidentate ligand is key to its potential in these fields.

Ligand in Transition-Metal Catalysis: The molecule possesses three potential coordination sites for metal ions: the pyridine nitrogen, the pyrrolidine nitrogen, and the primary amine nitrogen. This allows it to act as a bidentate or tridentate ligand. researchgate.net Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their unique electronic and steric properties, which can be tuned by substituents. nih.gov The combination of a soft pyridine donor and hard amine donors makes this compound a versatile ligand for a variety of transition metals (e.g., Ruthenium, Palladium, Copper, Rhodium). acs.org Complexes formed with this ligand could potentially catalyze a range of organic transformations, including:

Cross-coupling reactions (e.g., Suzuki, Heck)

Asymmetric hydrogenation

Oxidation reactions

Organocatalysis: The field of asymmetric organocatalysis frequently employs chiral amines derived from natural sources like proline. nih.gov this compound, particularly in its chiral forms ((R)- or (S)-), contains the necessary structural motifs to function as an organocatalyst. The amine groups can activate substrates through the formation of enamines or iminium ions, which is a common activation mode in organocatalysis. The chiral center at the C-3 position of the pyrrolidine ring can induce stereoselectivity in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. nih.gov

| Catalysis Type | Role of the Compound | Potential Applications |

| Transition-Metal Catalysis | Multidentate (N,N,N) Ligand | Asymmetric synthesis, cross-coupling, hydrogenation, oxidation. researchgate.netnih.gov |

| Organocatalysis | Chiral Amine Catalyst | Enamine/Iminium ion activation for asymmetric aldol, Michael, and Mannich reactions. nih.gov |

Coordination Chemistry and Catalytic Applications of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Amine As a Ligand

Design and Synthesis of Metal Complexes Utilizing the Pyrrolidine-Pyridine Moiety

The synthesis of metal complexes using ligands containing the pyrrolidine-pyridine moiety is a subject of growing interest due to the versatile coordination properties imparted by the different nitrogen donor atoms. acs.orgresearchgate.net The pyridine (B92270) ring provides a rigid, aromatic N-donor, while the pyrrolidine (B122466) and amine nitrogens offer more flexible, aliphatic N-donor sites. This combination allows for the formation of stable chelate rings with metal ions, influencing the resulting complex's geometry, stability, and reactivity. nih.govnih.gov

Ligands structurally related to 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine have demonstrated the ability to form both mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers) complexes. nih.gov Mononuclear complexes are commonly formed when the ligand chelates to a single metal ion. For instance, tridentate 3N donor ligands bearing pyrrolidine and pyridine groups have been used to synthesize mononuclear iron(III) complexes of the type [Fe(L)Cl₃]. researchgate.net In these cases, the ligand occupies three coordination sites of the metal, with other ligands like chloride ions completing the coordination sphere.

The potential for polynuclear complex formation arises when a component of the ligand can bridge two or more metal centers. While the this compound ligand itself typically acts as a chelating agent for a single metal, related systems show how polynuclear structures can be achieved. For example, pyridylalkylaminomethylphenol ligands can form dinuclear copper(II) complexes where phenoxo oxygen atoms bridge the metal centers. nih.gov Similarly, the 4'-pyridyl position on terpyridine ligands has been used to create extended 1-D and 2-D coordination polymers by linking multiple metal centers. mdpi.com This suggests that functionalization of the this compound scaffold could enable the rational design of polynuclear assemblies.

The defining feature of this compound as a ligand is its capacity to act in a tridentate fashion, utilizing its three nitrogen atoms as donors. The lone pair of electrons on the pyridinyl nitrogen is not part of the aromatic system and is readily available for coordination. nih.gov The pyrrolidinyl nitrogen and the primary amine nitrogen at the 3-position also act as effective Lewis bases. This N,N,N-donor set allows the ligand to wrap around a metal center, forming two stable five-membered chelate rings.

This facial coordination mode has been confirmed by X-ray crystal structure analysis of analogous iron(III) complexes, which reveals a distorted octahedral geometry around the iron(III) center. researchgate.net In these structures, the tridentate ligand's three nitrogen atoms bind to one face of the octahedron, while three chloride ions occupy the remaining sites. researchgate.net The strong chelation provided by such tridentate pyridine-based ligands is a key factor in the stability and reactivity of the resulting metal complexes, making them suitable for various catalytic applications. researchgate.netresearchgate.net

Catalytic Performance of Metal Complexes and Organocatalysts Derived from the Compound

The chiral nature and functional group arrangement of this compound make it and its derivatives valuable in catalysis. The pyrrolidine scaffold is a "privileged" structure in organocatalysis, while its metal complexes show promise in mimicking biological enzymes and facilitating redox transformations.

Chiral substituted pyrrolidines are among the most common structural motifs used in organocatalysis. nih.gov The (R)- or (S)-enantiomer of this compound can serve as a scaffold for asymmetric catalysts. The pyrrolidine nitrogen can react with a carbonyl compound to form an enamine or iminium ion intermediate, while the chiral center at the 3-position directs the stereochemical outcome of the reaction.

Pyrrolidine-based catalysts have been successfully employed in a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. nih.govrsc.org For example, L-proline, the parent compound of this structural class, is known to catalyze asymmetric aldol reactions efficiently. nih.gov More complex pyrrolidine derivatives have been designed to improve stereoselectivity in conjugate additions of ketones and aldehydes to nitroalkenes. nih.gov While specific studies on this compound in these exact reactions are not extensively detailed, the foundational principles of pyrrolidine-based asymmetric catalysis strongly support its potential. The synthesis of enantiomerically enriched pyrrolidine derivatives via methods like asymmetric palladium-catalyzed carboamination further underscores the importance of this structural class in creating chiral molecules. nih.gov

A significant application of metal complexes derived from this ligand is in biomimetic catalysis, specifically as models for catechol dioxygenase enzymes. researchgate.net These non-heme iron enzymes are crucial in the biodegradation of aromatic molecules by catalyzing the oxidative cleavage of catechol rings. nih.gov

Researchers have synthesized mononuclear iron(III) complexes with pyrrolidine-appended tridentate 3N donor ligands that serve as both structural and functional models for these enzymes. researchgate.net These synthetic complexes, such as [Fe(L)Cl₃], can react with catechol derivatives to form iron(III)-catecholate adducts in situ. These adducts exhibit the characteristic intense colors of the ligand-to-metal charge-transfer (LMCT) bands seen in the native enzymes. researchgate.net

Crucially, these model complexes catalyze the oxidative cleavage of catechols using molecular oxygen, mimicking the function of catechol dioxygenases. researchgate.net The catalytic activity shows a strong preference for producing extradiol cleavage products over intradiol cleavage products, which is a key characteristic of one class of these enzymes. researchgate.netsoton.ac.uk This biomimetic activity provides valuable insights into the reaction mechanisms of the actual enzymes. acs.org

| Substrate | Product Type | Product Yield (%) | Reaction Rate (10⁻² M⁻¹ s⁻¹) |

|---|---|---|---|

| 3,5-di-tert-butylcatechol (H₂DBC) | Extradiol Cleavage | 75 - 92% | 0.561 – 1.744 |

| Intradiol Cleavage | 4 - 14% |

The catalytic utility of complexes involving the this compound scaffold extends to general oxidative and reductive transformations. The biomimetic catechol cleavage is a prime example of oxidative catalysis, where the iron center facilitates the reaction with dioxygen. researchgate.net The catalytic cycle of these model systems is dependent on the redox properties of the metal center.

Electrochemical analysis of the iron(III) model complexes shows a quasi-reversible Fe(III)/Fe(II) redox couple, typically in the range of -0.260 to -0.336 V. researchgate.net This redox potential is crucial for the catalytic turnover, as the iron center must cycle between oxidation states to activate the substrate and/or oxygen. The ability of the pyridine-pyrrolidine ligand framework to stabilize different oxidation states of the coordinated metal is a key feature. mdpi.com This redox activity is not limited to iron; related pyridinylporphyrin complexes have been studied for oxidative C–N fusion reactions, and copper complexes with pyridine-containing ligands are used in oxidative annulation reactions. academie-sciences.frnih.gov These examples highlight the broader potential of metal complexes derived from this compound to catalyze a range of redox-based chemical transformations.

Supramolecular Chemistry and Self-Assembly in Coordination Complexes

Formation of Discrete Supramolecular Architectures

There is no available scientific literature detailing the formation of discrete supramolecular architectures, such as coordination cages, macrocycles, or helicates, using this compound as a ligand. Research on the self-assembly processes of this specific ligand with various metal ions to form well-defined, multi-component structures has not been published.

Molecular Recognition and Host-Guest Chemistry

Similarly, there are no published studies on the molecular recognition properties or host-guest chemistry of coordination complexes derived from this compound. Investigations into the ability of such complexes to selectively bind and recognize specific guest molecules (anions, cations, or neutral molecules) within a defined cavity or through intermolecular interactions have not been reported in the scientific literature.

In Vitro Biological Activity and Mechanistic Investigations of 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Amine and Analogues

Enzyme Inhibition Studies (in vitro)

The ability of a compound to selectively inhibit specific enzymes is a key determinant of its therapeutic potential. The unique structural combination of a pyridine (B92270) ring linked to a pyrrolidine (B122466) moiety in 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine provides a framework for interaction with various biological targets.

Neuronal nitric oxide synthase (nNOS) is a significant therapeutic target for addressing neurodegenerative disorders and brain injuries. nih.gov The 2-aminopyridine (B139424) scaffold, a key feature in analogues of the title compound, has been identified as crucial for interacting with key residues like Glu-592 at the active site of nNOS. escholarship.org Research into pyrrolidinomethyl 2-aminopyridine derivatives has led to the discovery of potent nNOS inhibitors. nih.govebi.ac.uk Specifically, (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine has been noted for its inhibitory action against nNOS, suggesting its potential in modulating nitric oxide dysregulation. Structure-activity relationship (SAR) analyses of related trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives have resulted in the identification of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS compared to the endothelial isoform (eNOS). nih.govebi.ac.uk

Table 1: nNOS Inhibition by 2-Aminopyridine Derivatives

| Compound Type | Potency | Selectivity (nNOS vs. eNOS) | Reference |

|---|---|---|---|

| trans-substituted amino pyrrolidinomethyl 2-aminopyridines | Low Nanomolar | >1000-fold | nih.govebi.ac.uk |

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary strategy for managing conditions like Alzheimer's disease. nih.gov Various derivatives containing pyridine and pyrrolidine rings have been investigated for their AChE inhibitory activity. nih.govresearchgate.net For instance, a series of novel pyridine derivatives featuring a carbamic function demonstrated potent inhibition of human AChE (hAChE), with the most active compound showing an IC50 value of 0.153 µM. nih.gov Molecular docking studies of these derivatives suggested a mixed inhibition mechanism, indicating interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, rationally designed pyrrolidin-2-one derivatives have shown good binding affinity with AChE in silico, with some compounds predicted to be potent inhibitors with IC50 values in the low micromolar range. nih.gov

Table 2: AChE Inhibitory Activity of Related Pyridine and Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 Value (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Pyridine derivatives with carbamic function | Human AChE | 0.153 | Mixed | nih.gov |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair and have become important targets in oncology. acs.orgnih.gov Research has led to the development of potent PARP inhibitors containing cyclic amine structures. A series of benzimidazole (B57391) carboxamides incorporating a methyl-substituted pyrrolidine ring demonstrated excellent potency against both PARP-1 and PARP-2, with a lead compound, ABT-888, showing a Ki of 5 nM for both enzymes. acs.org This indicates that the pyrrolidine moiety can be a key component in designing potent dual inhibitors of PARP-1 and PARP-2. acs.org While many inhibitors target both isoforms due to the high homology in their catalytic domains, recent efforts have focused on developing inhibitors selective for PARP-1 to potentially reduce toxicities. nih.govsemanticscholar.org The compound AZD5305, for example, is a highly selective PARP1 inhibitor and trapper. semanticscholar.org

Table 3: PARP Inhibition by Pyrrolidine-Containing Analogues

| Compound | Target Enzyme(s) | Potency (Ki) | Cellular Potency (EC50) | Reference |

|---|

Anti-microbial and Anti-cancer Screening (in vitro)

Beyond enzyme inhibition, the therapeutic potential of this compound and its analogues extends to anti-infective and anti-neoplastic applications.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the search for new anti-mycobacterial agents. nih.govnih.gov Several classes of compounds containing the pyridin-2-ylmethylamine moiety have been evaluated for this purpose. A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro growth inhibition of M. tuberculosis. nih.gov Another study on 2-pyridinecarboxamidrazone derivatives found that several molecules could inhibit 94% of tested Mycobacterium avium isolates at a concentration of 32 mg/L. nih.gov These findings underscore the potential of the pyridine-based structural motif in the development of novel treatments for mycobacterial infections. nih.govnih.gov

Table 4: In Vitro Anti-mycobacterial Activity of Pyridine Derivatives

| Compound Class | Target Organism | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Growth Inhibition | Potent | nih.gov |

In vitro cytotoxicity screening is a fundamental step in identifying potential anti-cancer drug candidates. The compound (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine has demonstrated moderate cytotoxic effects across different cancer cell lines. Notably, it showed significant inhibition of cell proliferation in breast carcinoma models at a concentration of 6.25 μM. The broader class of pyridine derivatives has been a subject of interest in anti-breast cancer research. researchgate.net For example, novel imidazo[1,2-a]pyridine (B132010) compounds have shown strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values as low as 45 µM. nih.gov These compounds were found to induce cell cycle arrest by increasing levels of p53 and p21 proteins. nih.gov Similarly, other synthesized pyridine-containing heterocyclic compounds have displayed promising antiproliferative activity against various human cancer cell lines. nih.gov

Table 5: In Vitro Cytotoxicity of this compound and Analogues

| Compound | Cell Line | Activity Metric | Concentration | Reference |

|---|---|---|---|---|

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine | Breast Carcinoma | Proliferation Inhibition | 6.25 µM |

Receptor Binding and Modulation Studies (in vitro)

Chemokine Receptor (e.g., CXCR4) Antagonism (in vitro)

No specific data from in vitro studies detailing the CXCR4 receptor binding affinity or antagonist activity of this compound or its analogues is available in the reviewed scientific literature. Therefore, a data table of these findings cannot be generated.

Structure-Activity Relationship (SAR) Development based on In Vitro Data

A structure-activity relationship analysis for this compound and its analogues as chemokine receptor antagonists cannot be constructed without foundational in vitro biological activity data. The influence of substitutions on the pyridine ring, modifications of the pyrrolidine core, or alterations to the amine functionality on receptor binding and antagonism remains undetermined based on the available information. Consequently, a data table summarizing SAR is not possible.

Advanced Analytical Methodologies for Research on 1 Pyridin 2 Ylmethyl Pyrrolidin 3 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination of 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the amine group. The four aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene bridge (CH₂) protons would likely appear as a singlet or a pair of doublets around δ 3.6-4.0 ppm. Protons on the pyrrolidine ring are expected in the δ 1.8–3.2 ppm range, with their chemical shifts and multiplicities influenced by their stereochemical relationship to the amine group. The primary amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm). The methylene bridge carbon would appear around δ 60 ppm, while the carbons of the pyrrolidine ring are expected to resonate in the δ 25-70 ppm range. chemicalbook.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning the specific ¹H and ¹³C signals.

COSY would establish proton-proton coupling networks, for instance, connecting the adjacent protons within the pyridine ring and tracing the connectivity through the pyrrolidine ring. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, which are crucial for confirming the connection between the methylene bridge and both the pyridine and pyrrolidine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.7 | ~136 |

| Pyridine C5 | ~7.3 | ~124 |

| Pyridine C6 | ~8.5 | ~149 |

| Methylene (-CH₂-) | ~3.8 | ~60 |

| Pyrrolidine C2 | ~2.8-3.2 | ~55-60 |

| Pyrrolidine C3 | ~3.0-3.4 | ~50-55 |

| Pyrrolidine C4 | ~1.8-2.2 | ~30-35 |

| Pyrrolidine C5 | ~2.6-3.0 | ~52-57 |

| Amine (-NH₂) | Broad, variable | - |

Note: These are predicted values based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC/MS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through fragmentation analysis. With a molecular formula of C₁₀H₁₅N₃, the compound has a monoisotopic mass of approximately 177.1266 Da. americanelements.com

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for this compound, as it readily forms a protonated molecule [M+H]⁺ in positive ion mode, allowing for accurate molecular weight determination. The high-resolution mass spectrum would show the [M+H]⁺ ion at m/z 178.1339. uni.lu

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 178.13) can provide valuable structural confirmation. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the nitrogen atoms. Plausible fragmentation patterns include:

Loss of the amino group (NH₂) as ammonia (B1221849) (NH₃), leading to a fragment ion at m/z 161.

Cleavage of the C-C bond between the methylene bridge and the pyrrolidine ring, generating a pyridin-2-ylmethyl cation at m/z 92.

Fission of the pyrrolidine ring, leading to a series of smaller fragment ions.

Table 2: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |

| 178.13 ([M+H]⁺) | 161.11 | [M+H-NH₃]⁺ |

| 178.13 ([M+H]⁺) | 92.05 | [C₆H₆N]⁺ (Pyridin-2-ylmethyl cation) |

| 178.13 ([M+H]⁺) | 86.10 | [C₅H₁₂N]⁺ (Protonated 3-aminopyrrolidine (B1265635) after cleavage) |

X-ray Crystallography for Solid-State Structural Determination

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. Although no crystal structure of the free ligand form of this compound has been reported in the literature, this technique remains the gold standard for solid-state analysis.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

A hypothetical crystal structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, while the pyridine nitrogen and the primary amine nitrogen are hydrogen bond acceptors. This would likely result in the formation of extensive N-H···N hydrogen bonds, creating dimers, chains, or more complex three-dimensional networks that dictate the crystal packing.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, where the rings pack in a face-to-face or offset manner. These interactions would further stabilize the crystal lattice. nih.gov

Analysis of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the pyridinylmethyl substituent relative to the pyrrolidine ring.

Absolute Configuration Assignment for Chiral Isomers

The compound this compound is chiral, with a stereocenter at the C3 position of the pyrrolidine ring. Determining the absolute configuration (R or S) is critical. X-ray crystallography is the most reliable method for this assignment.

To determine the absolute configuration, a single crystal of a salt of the enantiomerically pure compound with a heavy atom is typically used (e.g., a hydrobromide or hydrochloride salt). The presence of the heavy atom allows for the use of anomalous dispersion. By collecting a full sphere of diffraction data, the Friedel pairs (reflections h,k,l and -h,-k,-l) will have slightly different intensities. The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration of the chiral center. evitachem.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are central to the analytical chemistry of this compound, providing the means to separate it from starting materials, by-products, and degradation products. The selection of a specific technique is dictated by the analyte's properties and the analytical objective, such as quantitative purity assessment or the isolation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for determining the purity of the active ingredient, quantifying impurities, and for preparative purification. researchgate.net

Quantitative Purity Analysis: For quantitative analysis, reversed-phase HPLC (RP-HPLC) is the most common method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. researchgate.net Due to the basic nature of the amine groups in this compound, mobile phase additives such as trifluoroacetic acid or formic acid are often required to ensure sharp, symmetrical peaks by minimizing tailing effects. helixchrom.com Detection is typically accomplished using a UV detector, as the pyridine ring provides a suitable chromophore. sielc.com

Chiral Separation: Since this compound possesses a chiral center on the pyrrolidine ring, separating its enantiomers is critical, especially in pharmaceutical applications where stereoisomers can exhibit different pharmacological activities. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. mdpi.comsemanticscholar.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are frequently employed to achieve baseline separation of enantiomers. mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to maximize resolution. mdpi.com

Below is a table summarizing typical HPLC conditions for both achiral and chiral analysis of this compound.

| Parameter | Achiral Purity Analysis (RP-HPLC) | Chiral Separation |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose or Amylose-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | n-Heptane and Isopropanol (with 0.1% Diethylamine) |

| Elution Mode | Gradient or Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at ~260 nm | UV at ~260 nm |

| Column Temperature | 25 °C | 20 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing compounds that are volatile or can be made volatile without decomposition. emerypharma.com While this compound itself has low volatility due to its polar amine groups, GC-MS is highly valuable for identifying volatile organic impurities from the synthesis process or for analyzing the compound after chemical derivatization. emerypharma.comcdc.gov

Derivatization: To make the compound suitable for GC analysis, derivatization is necessary. This process involves converting the polar N-H groups into less polar, more volatile functional groups. Common methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640) - TFAA). emerypharma.comscilit.com This step reduces the compound's boiling point and improves its thermal stability, allowing it to pass through the GC column. emerypharma.com

Analysis and Detection: Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a nonpolar DB-5ms column). cdc.gov The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern. nih.gov This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification of the parent compound and any related volatile substances. scilit.comnih.gov

The following table outlines a representative GC-MS method for the analysis of a derivatized form of this compound.

| Parameter | GC-MS Analysis of a Derivatized Sample |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-550 amu |

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Pyrrolidine-Pyridine Scaffolds

The future development of novel therapeutics based on the 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine scaffold hinges on the principles of rational drug design, guided by a deep understanding of structure-activity relationships (SAR). nih.govnih.gov The pyrrolidine (B122466) ring, with its sp3-hybridized carbons, offers significant three-dimensional diversity, which is crucial for optimizing interactions with biological targets. nih.gov Future research will likely focus on systematic modifications of this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies will continue to involve multi-step processes that allow for precise control over stereochemistry and functional group placement. evitachem.comorganic-chemistry.org Modern synthetic methodologies, such as catalyst-mediated C-H functionalization and multicomponent reactions, could streamline the creation of diverse compound libraries. nih.govacs.org

Table 1: Potential Structural Modifications and Design Hypotheses

| Modification Site | Proposed Modification | Rationale / Expected Outcome |

|---|---|---|

| Pyrrolidine Ring | Introduction of substituents at C4 or C5 | Modulate ring pucker and conformational preference, influencing binding affinity and selectivity. nih.gov |

| Amine Group (C3) | Acylation, alkylation, or conversion to amides | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Pyridine (B92270) Ring | Substitution with electron-donating or -withdrawing groups | Tune the electronic properties and basicity of the pyridine nitrogen, affecting target interaction and solubility. mdpi.com |

| Methylene (B1212753) Linker | Introduction of rigidity (e.g., double bond) or extension | Optimize the spatial orientation and distance between the two heterocyclic moieties for improved target engagement. |

By integrating computational modeling with synthetic chemistry, researchers can predict how these structural changes will affect the molecule's interaction with specific targets, such as G-protein coupled receptors or enzymes, thereby accelerating the discovery of next-generation drug candidates. mdpi.com

Expanding Catalytic Applications in Organic Synthesis

The presence of both a chiral pyrrolidine and a pyridine moiety makes this compound an attractive candidate for applications in asymmetric catalysis. nih.govunibo.it Chiral pyrrolidine derivatives, particularly those derived from proline, are renowned organocatalysts capable of promoting a wide range of enantioselective transformations. unibo.itnih.gov The secondary amine of the pyrrolidine can form enamines or iminium ions with carbonyl compounds, while the pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor.

Future research could explore the utility of this scaffold in several key areas:

Bifunctional Catalysis: The compound and its derivatives could be designed to act as bifunctional catalysts, where one part of the molecule activates the nucleophile (e.g., via enamine formation) and the other activates the electrophile (e.g., through hydrogen bonding with the pyridine nitrogen). unibo.it

Ligands for Transition Metals: The bidentate N,N-coordinating nature of the scaffold makes it a promising ligand for transition metal-catalyzed reactions. Such complexes could be applied in asymmetric hydrogenation, C-C cross-coupling, and C-H activation reactions. nih.govscribd.com

Organocatalysis: Modifications of the primary amine could lead to novel organocatalysts for reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions, expanding the toolkit available to synthetic chemists. nih.gov

Table 2: Potential Catalytic Reactions for Pyrrolidine-Pyridine Scaffolds

| Catalysis Type | Reaction Example | Role of the Scaffold |

|---|---|---|

| Organocatalysis | Asymmetric Aldol Reaction | Formation of a chiral enamine intermediate. |

| Organocatalysis | Asymmetric Michael Addition | Activation of aldehydes/ketones and direction of stereochemical outcome. nih.gov |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Chiral ligand for rhodium or iridium catalysts. |

| Transition Metal Catalysis | Heck or Suzuki Coupling | Ligand to stabilize and control the reactivity of a palladium catalyst. nih.gov |

Deeper Mechanistic Elucidation of Biological Interactions

Preliminary research suggests that compounds structurally related to this compound may interact with neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576) pathways. evitachem.com Derivatives have shown potential as agonists at serotonin receptors, which are important targets for treating neurological and psychiatric disorders. However, the precise molecular mechanisms remain largely uncharacterized.

Future investigations should aim for a more profound understanding of these biological interactions. Key research questions include:

Receptor Subtype Selectivity: Which specific serotonin (e.g., 5-HT1A, 5-HT2A) or dopamine (e.g., D1, D2) receptor subtypes does the compound bind to, and with what affinity?

Functional Activity: Does the compound act as an agonist, antagonist, partial agonist, or allosteric modulator at its target receptors?

Signaling Pathways: What downstream signaling cascades are activated or inhibited upon receptor binding?

Enzyme Inhibition: Could the scaffold interact with key enzymes involved in neurotransmitter metabolism or other cellular processes?

Advanced techniques such as cryogenic electron microscopy (cryo-EM) for structural studies of receptor-ligand complexes, along with sophisticated cellular and in vivo pharmacological assays, will be instrumental in answering these questions. A detailed mechanistic understanding is critical for optimizing the scaffold for therapeutic applications and minimizing off-target effects.

Exploration in Advanced Materials Chemistry

The field of materials science offers fertile ground for exploring novel applications of the this compound scaffold. Its distinct structural features make it a valuable component for the bottom-up construction of functional materials. nih.gov

A particularly promising avenue is the development of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The bidentate nature of this compound, with its two nitrogen atoms positioned for metal coordination, makes it an ideal candidate for a "strut" in MOF assembly. nih.govuniversityofgalway.ie

Table 3: Potential Applications in Materials Chemistry

| Material Type | Potential Role of the Scaffold | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Bidentate organic linker connecting metal nodes. nih.gov | Gas storage, separation, catalysis, and chemical sensing. rsc.orgmdpi.com |

| Coordination Polymers | Ligand for creating 1D, 2D, or 3D polymeric structures. | Luminescent materials, magnetic materials, and sensors. |

| Functionalized Polymers | Monomer unit or pendant group on a polymer backbone. | Chiral stationary phases for chromatography, stimuli-responsive materials. |

By varying the metal ions (e.g., Zn(II), Cu(II), Co(II)) and synthesis conditions, a diverse range of MOFs with tailored pore sizes, surface areas, and chemical functionalities could be created. nih.govmdpi.com The incorporation of the chiral pyrrolidine unit could lead to chiral MOFs, which are highly sought after for enantioselective separations and asymmetric catalysis. Furthermore, the primary amine offers a handle for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF pores to fine-tune its properties for specific applications. rsc.org

Q & A

Q. What safety protocols mitigate risks when handling reactive intermediates?

- Methodological Answer : Use fume hoods for volatile amines and pyrophoric catalysts (e.g., copper bromide). Implement emergency showers/eye wash stations for spills. Store intermediates in flame-resistant cabinets with secondary containment. Reference SDS guidelines for first-aid measures (e.g., inhalation: move to fresh air) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products